
Triethylenetetramine-d4 Tetrahydrochoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of triethylenetetramine, a copper-chelating agent. This compound is primarily used in scientific research due to its ability to bind copper ions selectively. It is structurally similar to linear polyamine compounds such as spermidine and spermine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .
Industrial Production Methods
Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly copper.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Chelation: Typically involves aqueous solutions of metal salts.
Substitution: Often carried out in the presence of strong bases or under acidic conditions.
Major Products
Chelation: Forms stable metal complexes.
Substitution: Produces substituted amine derivatives.
Applications De Recherche Scientifique
Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:
Chemistry: As a chelating agent in coordination chemistry and catalysis.
Biology: In studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.
Industry: Used in affinity chromatography as a primary amine displacer
Mécanisme D'action
The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spermidine
- Spermine
- Tetraethylenepentamine
Uniqueness
Triethylenetetramine-d4 Tetrahydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research applications. Its strong copper-chelating properties make it particularly effective in applications where copper ion regulation is crucial .
Propriétés
Numéro CAS |
1067245-32-2 |
|---|---|
Formule moléculaire |
C6H18N4 |
Poids moléculaire |
150.262 |
Nom IUPAC |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
Clé InChI |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
Synonymes |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


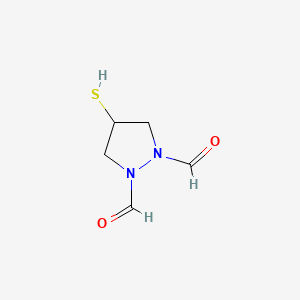

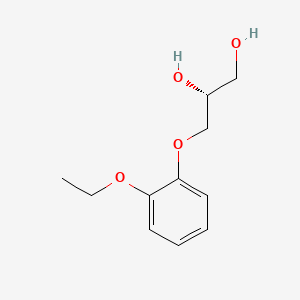
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)

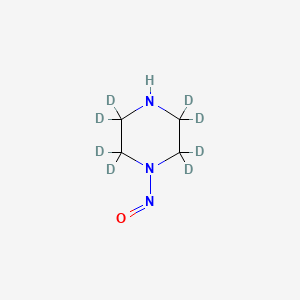
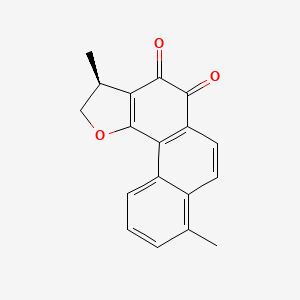
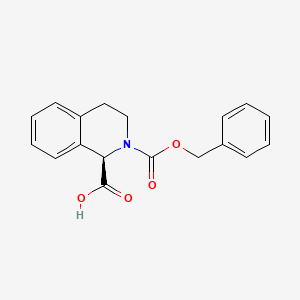
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
